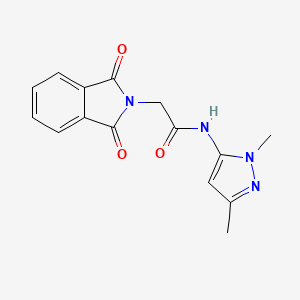
八氢吲哚啉-2-羧酸
描述
Octahydroindolizine-2-carboxylic acid is a bicyclic alkaloid that belongs to the class of pyrrolizidine-based macrocyclic compounds. It has the IUPAC name octahydro-2-indolizinecarboxylic acid .
Molecular Structure Analysis
The InChI code for Octahydroindolizine-2-carboxylic acid is1S/C9H15NO2/c11-9(12)7-5-8-3-1-2-4-10(8)6-7/h7-8H,1-6H2,(H,11,12) . This indicates the molecular structure of the compound. For a detailed molecular structure analysis, specialized software or databases that can interpret this InChI code would be useful. Physical And Chemical Properties Analysis
Octahydroindolizine-2-carboxylic acid has a molecular weight of 169.22 g/mol . It is a powder at room temperature . For more specific physical and chemical properties, it would be best to refer to a detailed chemical database or the compound’s Material Safety Data Sheet (MSDS).科学研究应用
真菌中的生物合成
真菌寄生虫根腐菌中从 L-赖氨酸生物合成哌啶酸涉及将 L-赖氨酸转化为哌啶酸盐,然后用它来形成有毒的八氢吲哚啉生物碱,如斯拉夫拉明和斯文森宁。该过程表明八氢吲哚啉衍生物在真菌生物化学和毒素产生中起着至关重要的作用 (Wickwire 等人,1990)。
对糖苷酶的抑制作用
从植物和微生物中分离出的八氢吲哚啉的多羟基衍生物已显示出对来自各种生物的糖苷酶具有有效的抑制作用。这表明它们在农业和医学研究中具有潜在的应用,特别是作为酶抑制剂 (Fellows, 1986)。
化学合成和改性
八氢吲哚啉衍生物已通过各种化学反应合成。2-(N-芳基甲酰亚胺)吡啶与碳负离子加成,随后还原,产生了八氢吲哚啉衍生物,表明该化合物具有多功能性和在合成有机化学中的潜力 (Sprake & Watson, 1976)。
光谱分析和构象研究
13C NMR 光谱已被用来分析八氢吲哚啉,包括研究它们的构象。此类研究对于了解这些化合物在各个科学领域的化学性质和潜在应用至关重要 (Sonnet, Netzel, & Mendoza, 1979)。
抗炎特性
来自春兰的八氢吲哚啉型生物碱已显示出显着的抗炎作用。这表明它们在开发新的抗炎药物或治疗方法中具有潜力 (Hu 等人,2020)。
有机催化合成
已经开发出一种用于八氢吲哚啉核心结构的对映选择性有机催化合成方法。这展示了该化合物在推进有机化学合成方法学中的重要性 (Wang, Kumano, Kano, & Maruoka, 2009)。
复杂分子的合成
八氢吲哚啉衍生物用于合成复杂分子,如血管紧张素转换酶抑制剂,表明它们在药物合成中的重要性 (Brion 等人,1992)。
作用机制
安全和危害
生化分析
Biochemical Properties
Octahydroindolizine-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, octahydroindolizine-2-carboxylic acid can form hydrogen bonds with proteins, influencing their structure and function .
Cellular Effects
Octahydroindolizine-2-carboxylic acid affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, octahydroindolizine-2-carboxylic acid can modulate the activity of signaling molecules, leading to altered cellular responses . It also affects the expression of specific genes, which can result in changes in protein synthesis and cellular function .
Molecular Mechanism
The molecular mechanism of octahydroindolizine-2-carboxylic acid involves its interaction with biomolecules at the molecular level. It can bind to enzymes and inhibit their activity by blocking the active site or inducing conformational changes . Additionally, octahydroindolizine-2-carboxylic acid can interact with DNA and RNA, affecting gene expression and protein synthesis . These interactions contribute to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of octahydroindolizine-2-carboxylic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that octahydroindolizine-2-carboxylic acid remains stable under certain conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to octahydroindolizine-2-carboxylic acid can also result in cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of octahydroindolizine-2-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes . At high doses, octahydroindolizine-2-carboxylic acid can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions . It is important to determine the optimal dosage to achieve the desired effects while minimizing toxicity.
Metabolic Pathways
Octahydroindolizine-2-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it can be metabolized by specific enzymes to produce intermediate compounds that participate in further biochemical reactions . These metabolic pathways can influence the overall effects of octahydroindolizine-2-carboxylic acid on cellular function and metabolism .
Transport and Distribution
The transport and distribution of octahydroindolizine-2-carboxylic acid within cells and tissues are crucial for its activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, octahydroindolizine-2-carboxylic acid can accumulate in specific compartments or organelles, where it exerts its effects . The distribution of octahydroindolizine-2-carboxylic acid within tissues can also influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of octahydroindolizine-2-carboxylic acid is important for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, octahydroindolizine-2-carboxylic acid may localize to the nucleus, where it can interact with DNA and influence gene expression . Its localization within the cell can determine its specific biochemical effects and overall impact on cellular function .
属性
IUPAC Name |
1,2,3,5,6,7,8,8a-octahydroindolizine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-9(12)7-5-8-3-1-2-4-10(8)6-7/h7-8H,1-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTFWJPLXOUJMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CC(CC2C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-[3-Fluoro-5-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390473.png)

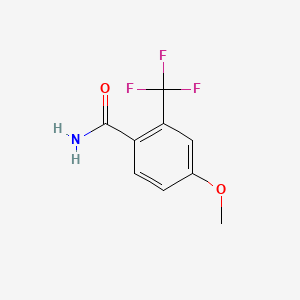
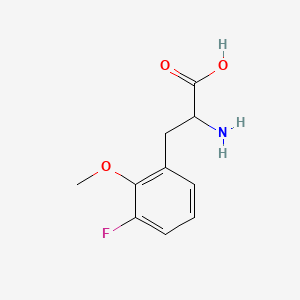
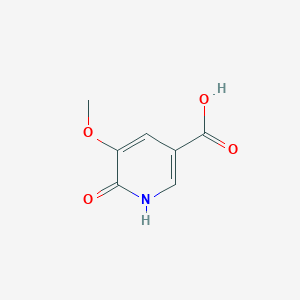

![2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde](/img/structure/B1390484.png)

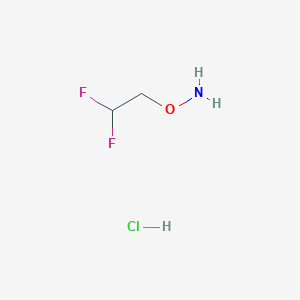
![4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one](/img/structure/B1390487.png)
![Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1390488.png)
